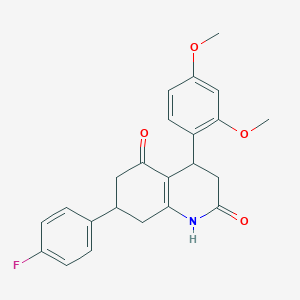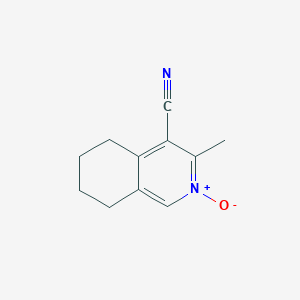![molecular formula C18H23N3O3 B5560684 2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone" typically involves multi-step synthetic pathways that include reactions like aminomethylation, heterocyclization, and the use of specific reagents to introduce various functional groups. For instance, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine proceeds at specific positions of the imidazopyridine system, suggesting that similar strategies could be applied to synthesize the target compound by manipulating the reaction conditions and reagent ratios (Saldabol, Zeligman, & Giller, 1971).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using techniques such as X-ray crystallography, revealing the spatial arrangement of atoms and the molecular conformation. The structure of compounds with piperidine and imidazole units often shows specific ring conformations and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the target compound (Yıldırım et al., 2006).
Chemical Reactions and Properties
Compounds similar to the target molecule undergo a variety of chemical reactions, including those that form new heterocyclic rings, introduce substituents through reactions like alkylation and acylation, and modify functional groups. These reactions are instrumental in tailoring the properties of the compounds for specific applications. The reactivity of such compounds is often governed by the presence of functional groups like imidazole, piperidine, and furyl moieties (Guseinov et al., 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The research on compounds related to 2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone often focuses on their synthesis and structural elucidation. For instance, studies have explored the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine, highlighting reactions primarily at the 3 position of the imidazopyridine system. These reactions proceed at the 5 position of the furan ring under certain conditions, revealing insights into the structural aspects and reactivity of these compounds (Saldabol, Zeligman, & Giller, 1971). Additionally, the scalable synthesis of haloquinolin-2(1H)-ones and quinolines demonstrates the importance of these chemical structures in developing novel compounds, showing versatility in synthesis methods (Snieckus & Jiao, 2017).
Catalysis and Multicomponent Reactions
Research into catalytic methods and multicomponent reactions has been significant for compounds with similar structures. A telescoping synthesis approach using piperidine-mediated multicomponent reactions has been applied to create chimeric polyheterocycles, offering a streamlined pathway for synthesizing complex molecules (Lee, Hsu, Chen, & Sun, 2013). This method emphasizes the role of catalysis in enhancing the efficiency of chemical syntheses.
Optical and Luminescent Properties
The study of optical and luminescent properties is a key application area. For example, the synthesis and characterization of novel 4-furyl substituted 3-imidazoline 3-oxides have provided valuable information on the photoluminescent properties of these compounds, contributing to the development of materials with specific optical characteristics (Güven, 2007).
Chemiluminescence for Analytical Applications
The chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H-imidazole systems, in combination with H2O2 and Cu2+, has been utilized for the sensitive determination of Cu2+ ions. This application underscores the potential of these compounds in analytical chemistry, particularly in the development of novel detection methods for metal ions (Kang, Zhang, Han, Tang, Wang, & Zhang, 2011).
Antimicrobial Activity
Compounds with structures similar to 2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone have shown antimicrobial activity, indicating their potential as therapeutic agents. Research in this area focuses on synthesizing and evaluating the biological activities of these compounds, contributing to the search for new antimicrobial agents (Altalbawy, 2013).
Wirkmechanismus
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(1-butylimidazol-2-yl)piperidin-1-yl]-2-(furan-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-3-9-20-11-8-19-17(20)14-6-4-10-21(13-14)18(23)16(22)15-7-5-12-24-15/h5,7-8,11-12,14H,2-4,6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIVAJOYWZDNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)
![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)
![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)